molecular formula C11H10F5NO3S B2418632 1-((2,6-Difluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine CAS No. 2034247-07-7

1-((2,6-Difluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Cat. No.: B2418632
CAS No.: 2034247-07-7
M. Wt: 331.26
InChI Key: YASNSUWBUMXAOL-UHFFFAOYSA-N
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Description

“1-((2,6-Difluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine” is a chemical compound with the molecular formula C11H10F5NO3S and a molecular weight of 331.26. It’s a target in pharmaceuticals and agrochemicals due to the biological properties of molecules containing the trifluoromethoxy group .


Synthesis Analysis

The synthesis of this compound involves the nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . This method is practical and can be performed in the absence of silver under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethoxy group, which is known for its electron-withdrawing effects and high lipophilicity .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its trifluoromethoxy group. The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its trifluoromethoxy group. This group contributes to the compound’s electron-withdrawing effects and high lipophilicity .

Scientific Research Applications

Microbial Degradation of Polyfluoroalkyl Chemicals

Environmental Implications of Fluorinated Compounds : Polyfluoroalkyl chemicals, which include fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, are widely used in various industrial applications due to their unique properties. These substances can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) in the environment. Understanding the microbial degradation pathways of these compounds is crucial for assessing their environmental fate and impacts. Research has focused on laboratory investigations to bridge knowledge gaps, particularly concerning the biodegradability and defluorination potential of these compounds (Liu & Avendaño, 2013).

Medicinal Significance of Sulfonyl-Containing Motifs

Pharmacological Properties and Therapeutic Applications : Sulfonyl-based moieties, including sulfonamides, exhibit a broad spectrum of pharmacological properties. They are integral to the design of new therapeutic agents, with over 150 FDA-approved sulfur (SVI)-based drugs available for treating various diseases. The development of sulfonyl or sulfonamides-based compounds continues to be a significant area of research in medicinal chemistry, highlighting their importance in drug discovery and development (Zhao et al., 2018).

Environmental and Health Risks of Fluorinated Alternatives

Transition to Safer Chemicals : The search for alternatives to long-chain PFCAs and PFSAs, due to their persistent and toxic nature, has led to the development of fluorinated alternatives. However, the safety and environmental impacts of these new compounds are not fully understood, requiring further research to assess their risks and effectiveness as replacements. The review of fluorinated alternatives in industrial and consumer products emphasizes the need for comprehensive risk assessments and the identification of potentially safer options (Wang et al., 2013).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in pharmaceuticals and agrochemicals, given the biological properties of molecules containing the trifluoromethoxy group . Additionally, improving the methods for its synthesis could also be a focus of future research .

Properties

IUPAC Name

1-(2,6-difluorophenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F5NO3S/c12-8-2-1-3-9(13)10(8)21(18,19)17-4-7(5-17)20-6-11(14,15)16/h1-3,7H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASNSUWBUMXAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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